2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate
Description
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate is an ionic liquid comprising a substituted imidazolium cation and a tetraphenylborate anion. The cation features a heterocyclic aromatic system with ethyl and methyl substituents, which influence its steric and electronic properties. The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a weakly coordinating counterion widely used in ionic liquids and catalysis due to its stability and solubility in organic media .
Synthesis and Characterization: The compound is synthesized via metathesis reactions, where a substituted imidazolium halide reacts with sodium tetraphenylborate (NaBPh₄) in a polar solvent. highlights analogous methodologies for boron compounds, such as reactions of diazonium tetraphenylborate with enaminoamides to form structurally diverse products . Characterization techniques include:
- UV-Vis and Fluorescence Spectroscopy: To assess electronic transitions and emissive properties.
- X-ray Diffraction (XRD): For crystal structure determination, often using SHELX software (e.g., SHELXL for refinement) .
- Infrared (IR) Spectroscopy: To confirm functional groups and ionic interactions .
Applications: Potential uses include:
Properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazol-3-ium;tetraphenylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXCLKUJANCYCI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=[NH+]C=C(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. The use of continuous flow reactors and other advanced manufacturing techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coordination Reactions: The compound can form coordination complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the imidazole ring .
Scientific Research Applications
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst or catalyst support in various chemical reactions, such as Diels-Alder reactions, hydrolysis reactions, and olefin metathesis reactions.
Electrochemical Applications: Due to its ionic conductivity and stability, the compound is explored as an electrolyte component in electrochemical devices.
Material Science: It is used to synthesize and modify various materials, such as nanoparticles and porous materials.
Extraction Processes: The compound’s tunable solvation properties make it useful for separating and purifying various chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate involves its ability to form ionic interactions and hydrogen bonds. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Structural and Cationic Variations
| Compound Name | Cation Structure | Anion | Key Structural Features |
|---|---|---|---|
| Sodium tetraphenylborate | Na⁺ | [B(C₆H₅)₄]⁻ | Simple alkali metal cation; high solubility |
| 2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate | Substituted imidazolium | [B(C₆H₅)₄]⁻ | Bulky cation with tunable steric effects |
| 1-Butyl-3-methylimidazolium tetraphenylborate | [BMIM]⁺ | [B(C₆H₅)₄]⁻ | Longer alkyl chain for enhanced hydrophobicity |
Key Differences :
- Sodium tetraphenylborate lacks organic cations, limiting its utility in non-polar media .
Stability and Decomposition
- Thermal/Oxidative Stability :
- Sodium tetraphenylborate decomposes under oxygen, with rates influenced by catalysts (e.g., Pd accelerates decomposition) .
- Imidazolium derivatives exhibit higher thermal stability due to robust cation-anion interactions. For instance, substituted imidazolium salts decompose above 300°C, whereas NaBPh₄ degrades at lower temperatures .
- Data from (Table 2) shows Pd catalysts reduce NaBPh₄ half-life by 50% under oxygen, but similar studies for imidazolium salts are lacking .
Biological Activity
2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate (C30H31BN2) is an ionic liquid recognized for its unique properties, including high thermal stability and tunable solvation characteristics. This compound has garnered attention in various fields, particularly in catalysis, electrochemistry, and material science. Understanding its biological activity is crucial for its application in biomedical research and therapeutic development.
The compound is characterized by its ionic nature, which contributes to its solubility and interaction with biological systems. It is synthesized through the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate, typically under controlled conditions to achieve high purity and yield.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : This compound may interact with various receptors, potentially acting as an agonist or antagonist. Such interactions can modulate receptor activity, influencing cellular responses.
- Enzyme Modulation : It has been shown to affect enzyme activities, which can alter metabolic pathways within cells. This modulation can lead to significant physiological effects depending on the target enzymes involved .
- Signal Transduction : The compound may participate in signaling pathways that regulate critical cellular processes, impacting cell growth, differentiation, and apoptosis .
Case Studies
- Antioxidant Activity : Research indicates that imidazolium-based ionic liquids exhibit antioxidant properties. A study demonstrated that derivatives of imidazolium could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
- Anticancer Potential : In vitro studies have shown that certain imidazolium salts can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
- Antimicrobial Effects : Another study assessed the antimicrobial activity of ionic liquids similar to this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Effective scavenging of free radicals | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Significant inhibition of bacterial growth |
Applications in Research
Due to its biological activity, this compound is being explored for various applications:
- Drug Development : Its ability to modulate enzyme activity and interact with receptors makes it a candidate for developing new therapeutic agents targeting metabolic disorders and cancers.
- Biocatalysis : The compound's stability and solvation properties are advantageous in biocatalytic processes, enhancing reaction efficiency and selectivity.
Q & A
Basic Research Questions
Q. How can researchers design experiments to optimize the synthesis of 2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate?
- Methodological Answer : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, temperature, solvent ratios) and their interactions. For example, fractional factorial designs can minimize trial runs while capturing nonlinear effects. Purification steps (e.g., recrystallization or column chromatography) should be validated using techniques like HPLC or NMR to confirm ionic liquid purity (>98%) .
Q. What methods are recommended to determine the solubility and stability of this compound in different solvents?
- Methodological Answer : Conduct gravimetric solubility measurements under controlled humidity and temperature. Stability testing should include long-term storage trials with periodic spectroscopic monitoring (e.g., FTIR or UV-Vis) to detect decomposition. Note that discrepancies in solubility data may arise from impurities or solvent history, requiring rigorous solvent pre-treatment .
Q. How can researchers verify the ionic structure and counterion integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ion-pair analysis. Pair with X-ray crystallography to resolve structural ambiguities, particularly for tetraphenylborate counterions. NMR (¹H, ¹³C, ¹⁹F) is critical for confirming cation-anion interactions and purity .
Advanced Research Questions
Q. How can decomposition pathways of this compound be systematically investigated under varying experimental conditions?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA-MS) to identify thermal decomposition products. For hydrolytic stability, use accelerated aging experiments (e.g., elevated humidity) with LC-MS to track degradation byproducts. Compare results against computational simulations (e.g., DFT) to predict decomposition mechanisms .
Q. What strategies are effective for functionalizing the imidazolium cation to enhance catalytic or electrochemical properties?
- Methodological Answer : Introduce substituents (e.g., amino or hydroxyl groups) via alkylation or metathesis reactions. For example, amino-functionalized analogs can be synthesized using tert-butyl N-(2-bromoethyl) precursors, followed by anion exchange with tetraphenylborate. Validate functional group retention via FTIR and cyclic voltammetry .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, conductivity) of this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and cross-validate using multiple techniques. For instance, discrepancies in solubility products may arise from inconsistent ionic strength adjustments. Use advanced data reconciliation tools (e.g., Bayesian statistics) to harmonize conflicting datasets .
Q. What advanced characterization techniques are recommended for studying ion transport mechanisms in this compound-based electrolytes?
- Methodological Answer : Combine pulsed-field gradient NMR (PFG-NMR) for diffusion coefficient measurements with electrochemical impedance spectroscopy (EIS) to correlate ionic mobility with conductivity. Pair with molecular dynamics (MD) simulations to model ion-pair dissociation dynamics .
Methodological Challenges and Solutions
Q. How can computational methods improve the design of experiments for this compound’s applications in catalysis or energy storage?
- Methodological Answer : Use quantum chemical reaction path searches (e.g., artificial force-induced reaction, AFIR) to predict optimal reaction conditions. For energy storage, density functional theory (DFT) can screen ion-pair interactions with electrode materials, guiding experimental validation in half-cell configurations .
Q. What experimental frameworks are suitable for analyzing the compound’s role in multi-component reaction systems?
- Methodological Answer : Apply high-throughput screening (HTS) with robotic liquid handlers to test combinatorial reaction conditions. Use in-situ Raman spectroscopy to monitor intermediate formation and anion participation. Data analysis should leverage machine learning to identify non-linear parameter relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
